Citral

説明

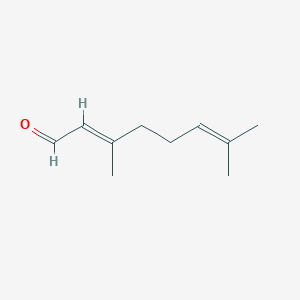

Structure

3D Structure

特性

IUPAC Name |

(2E)-3,7-dimethylocta-2,6-dienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-9(2)5-4-6-10(3)7-8-11/h5,7-8H,4,6H2,1-3H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTEVQBCEXWBHNA-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CC=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/C=O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Record name | CITRAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CITRAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1725 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20881217 | |

| Record name | (2E)-3,7-dimethylocta-2,6-dienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20881217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Citral appears as a clear yellow colored liquid with a lemon-like odor. Less dense than water and insoluble in water. Toxic by ingestion. Used to make other chemicals., Liquid, Pale yellow liquid with a strong odor of lemon; [Merck Index] Colorless liquid; [MSDSonline], PALE YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Pale yellow oily liquid; strong lemon aroma | |

| Record name | CITRAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Octadienal, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Octadienal, 3,7-dimethyl-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Citral | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4442 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CITRAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1725 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Citral | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1234/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

444 °F at 760 mmHg (Decomposes) (NTP, 1992), 229 °C, 228.00 to 229.00 °C. @ 760.00 mm Hg, 226-228 °C | |

| Record name | CITRAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CITRAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/993 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Geranial | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035078 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CITRAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1725 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

215 °F (NTP, 1992), 195 °F (91 °C) (CLOSED CUP), 82 °C c.c. | |

| Record name | CITRAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CITRAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/993 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CITRAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1725 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

0.1 to 1 mg/mL at 64 °F (NTP, 1992), Soluble in 5 volumes of 60% alcohol; soluble in all proportions of benzyl benzoate, diethyl phthalate, glycerin, propylene glycol, mineral oil, fixed oils, and 95% alcohol., Solubility in alcohol: 1 mL in 7 mL 70% alcohol, In water, 1.34X10+3 mg/L at 37 °C, 1340 mg/L @ 25 °C (exp), Solubility in water, g/100ml at 25 °C: 0.059 (very poor), Insoluble in glycerol; very slightly soluble in water; soluble in fixed oils, mineral oil, propylene glycol, soluble (in ethanol) | |

| Record name | CITRAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CITRAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/993 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Geranial | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035078 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CITRAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1725 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Citral | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1234/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.891 to 0.897 at 59 °F (NTP, 1992), 0.891-0.897 at 15 °C, Density: 0.885 to 0.891 at 25 °C/25 °C, 0.9 g/cm³, 0.885-0.891 | |

| Record name | CITRAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CITRAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/993 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CITRAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1725 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Citral | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1234/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

Relative vapor density (air = 1): 5.3 | |

| Record name | CITRAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1725 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

5 mmHg at 194 °F ; 1 mmHg at 143.1 °F; 760 mmHg at 442 °F (NTP, 1992), 0.09 [mmHg], Vapor pressure, Pa at 100 °C: | |

| Record name | CITRAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Citral | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4442 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CITRAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1725 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Mobile pale yellow liquid | |

CAS No. |

5392-40-5, 141-27-5 | |

| Record name | CITRAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Geranial | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geranial | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citral | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005392405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citral | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Octadienal, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Octadienal, 3,7-dimethyl-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-3,7-dimethylocta-2,6-dienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20881217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-3,7-dimethylocta-2,6-dienal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Citral | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERANIAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/758ZMW724E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CITRAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/993 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Geranial | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035078 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CITRAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1725 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Melting point <-10 °C. | |

| Record name | CITRAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/993 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Deep Dive into the Biological Activities of Citral Isomers: Geranial and Neral

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Citral, a key aromatic compound found in the essential oils of various plants like lemongrass, lemon myrtle, and litsea cubeba, is a mixture of two geometric isomers: geranial (trans-citral or this compound A) and neral (B7780846) (cis-citral or this compound B). For decades, this compound has been recognized for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2] However, emerging research is beginning to dissect the individual contributions of its constituent isomers, geranial and neral, revealing distinct and sometimes synergistic effects. This technical guide provides a comprehensive overview of the current scientific understanding of the biological activities of geranial and neral, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Comparative Biological Activities: A Quantitative Overview

The biological efficacy of geranial and neral can vary depending on the specific activity being assessed. While data directly comparing the two isomers is still emerging, existing studies provide valuable insights into their relative potencies.

Anticancer Activity

Both geranial and neral have demonstrated cytotoxic effects against various cancer cell lines.[3] However, geranial has been reported to possess a stronger inhibitory effect on the growth of certain cancer cells compared to neral.[4]

| Cancer Cell Line | Compound | IC50 Value | Reference |

| LoVo (Colon Cancer) | Geranial | 32.1 µg/mL | [5] |

| U87 (Glioma) | Geranial | 41.3 µg/mL | [5] |

| Murine Leukemia (P388) | Neral | Not Significant | [6] |

| Human Endometrial Cancer (Ishikawa) | Geraniol (related compound) | 140.93 µM | [6] |

| Human Colon Cancer (Colo-205) | Geraniol (related compound) | 20 µM | [6] |

Table 1: Comparative Anticancer Activity (IC50 Values) of Geranial and Related Monoterpenes. Note: IC50 values represent the concentration required for 50% inhibition of cell growth. Data for direct comparison of geranial and neral across a wide range of cancer cell lines is limited.

Anti-inflammatory Activity

Both isomers exhibit anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.[4] Interestingly, some studies suggest that neral may possess superior anti-inflammatory and antioxidant activities, while geranial might exhibit pro-oxidant effects in certain contexts.[7]

| Cell Line | Assay | Endpoint | Compound | Concentration/IC50 | Reference |

| RAW 264.7 Macrophages | Nitric Oxide (NO) Production | Inhibition of LPS-induced NO production | Neral | IC50: 15.2 µM | [8] |

| RAW 264.7 Macrophages | Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Decreased production in LPS-stimulated cells | Neral | 25, 50, and 100 µM | [8] |

| RAW 264.7 Macrophages | Cytokine Secretion and Inflammatory Molecule Expression | Inhibition in LPS-stimulated macrophages | Neral | Demonstrated better activity than geranial | [4] |

Table 2: Anti-inflammatory Activity of Neral.

Antimicrobial Activity

Geranial and neral have shown broad-spectrum antimicrobial activity against various bacteria and fungi.[8] Comparative studies on their antifungal activity have indicated that geranial is a more potent antifungal agent than neral against certain fungal strains.[7][9]

| Microorganism | Compound | MIC (µg/mL) | MFC (µg/mL) | Reference |

| Trichophyton rubrum | Neral | 111.23 | 222.45 | [9] |

| Trichophyton rubrum | Geranial | 55.61 | 111.23 | [9] |

| Aspergillus flavus | Geranial | More potent than neral | - | [9] |

| Staphylococcus aureus | Geraniol (related compound) | 625 - 11200 | - | [10] |

| Escherichia coli | Geraniol (related compound) | 5600 | - | [10] |

| Candida albicans | Geraniol (related compound) | 16 - 130 | - | [10] |

Table 3: Comparative Antimicrobial Activity (MIC/MFC Values). MIC (Minimum Inhibitory Concentration) is the lowest concentration that inhibits visible growth. MFC (Minimum Fungicidal Concentration) is the lowest concentration that kills the microorganism.

Antioxidant Activity

The antioxidant potential of this compound isomers is a subject of ongoing research with some conflicting reports.[2] While some studies suggest that neral is the primary contributor to the antioxidant activity of this compound, others indicate that geranial also possesses antioxidant properties.[7][11] The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.

| Assay | Compound | IC50 Value | Reference |

| DPPH Radical Scavenging | Geraniol (related compound) | 663 nmol | [12] |

| DPPH Radical Scavenging | Geraniol (related compound) | 24.6 µg/mL | [11] |

Table 4: Antioxidant Activity of Geraniol (related compound).

Signaling Pathways Modulated by Geranial and Neral

The biological activities of geranial and neral are underpinned by their ability to modulate key cellular signaling pathways. While much of the research has focused on their parent compound, geraniol, the findings provide a strong basis for understanding the mechanisms of the individual isomers.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of pro-inflammatory genes. Geraniol, and by extension its aldehyde forms geranial and neral, has been shown to inhibit this pathway.[13]

Caption: Geranial and Neral inhibit the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cell proliferation. It consists of three main subfamilies: ERK, JNK, and p38 MAPK. Activation of these kinases can lead to the expression of inflammatory mediators. Geraniol has been shown to modulate the phosphorylation of ERK, p38, and JNK in various cell models.[14]

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Review of anticancer activity of monoterpenoids: Geraniol, nerol, geranial and neral - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

- 14. MTT assay protocol | Abcam [abcam.com]

Natural Sources of Citral in Medicinal Plants: A Technical Guide for Researchers

Introduction

Citral (C10H16O) is an acyclic monoterpene aldehyde renowned for its distinct lemon-like aroma and significant therapeutic potential. It exists as a mixture of two geometric isomers: geranial (trans-citral or this compound A) and neral (B7780846) (cis-citral or this compound B).[1] Found abundantly in the essential oils of several medicinal plants, this compound is a key ingredient in the fragrance, cosmetic, and food industries and is increasingly investigated for its pharmacological properties.[2][3] This technical guide provides an in-depth overview of the primary natural sources of this compound in medicinal plants, quantitative data on its concentration, detailed experimental protocols for its extraction and analysis, and an exploration of its known signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Major Medicinal Plant Sources of this compound

This compound is widely distributed in the plant kingdom, but high concentrations are found in a few key genera, making them commercially and medicinally significant.

Cymbopogon Species (Lemongrass)

The Cymbopogon genus, belonging to the Poaceae family, includes several aromatic grasses known for their high this compound content. Cymbopogon citratus (West Indian lemongrass) and Cymbopogon flexuosus (East Indian lemongrass) are the most prominent species cultivated for their essential oil.[1][4] The essential oil is a crucial component, with this compound content varying from 65% to 85%.[5][6] Traditionally, lemongrass infusions are used to treat digestive issues, fever, inflammation, and neurological disorders.[5][7]

Litsea cubeba (May Chang)

Litsea cubeba, a member of the Lauraceae family, is a small tree native to Southeast Asia. Its small, pepper-like fruits are a rich source of essential oil, with this compound being the main component, often comprising 70-85% of the oil.[6][8] The oil is extracted by steam distillation of the fresh fruits.[8] Due to its high this compound content, Litsea cubeba oil is a primary natural source for the isolation of this compound for industrial applications.[9]

Verbena Species (Vervain)

Certain species within the Verbenaceae family are also notable sources of this compound. While Verbena officinalis (Common Vervain) contains a variety of terpenoids including this compound, its concentration can vary significantly based on geographical origin.[10][11][12] For instance, a chemotype from Italy was reported to have an essential oil with 45.5% this compound.[10] Another important species is Aloysia citrodora (Lemon Verbena), whose essential oil is dominated by the this compound isomers geranial and neral.[13]

Quantitative Analysis of this compound Content

The concentration of this compound in essential oils is influenced by the plant species, cultivar, geographical location, harvesting time, and the extraction method employed.

| Plant Species | Cultivar/Origin | Plant Part | Essential Oil Yield (%) | Total this compound Content (%) | Reference |

| Cymbopogon flexuosus | OD-19 | Leaves | 0.48 | 74.1 | [14] |

| Cymbopogon flexuosus | Pragati | Leaves | 0.7 | 70.9 | [14] |

| Cymbopogon flexuosus | RRL-16 | Leaves | 0.31 | 62.4 | [14] |

| Cymbopogon flexuosus | NLG-84 | Leaves | - | 72.3 | [14] |

| Cymbopogon Hybrid | CPK-25 | Leaves | 1.0 | 67.9 | [14] |

| Cymbopogon citratus | Vietnam | Leaves | - | 61.20 - 76.46 | [15] |

| Cymbopogon citratus | - | Leaves | 0.28 - 1.4 | 70 - 80 | [4] |

| Litsea cubeba | - | Fruits | - | 68.64 | [16] |

| Litsea cubeba | - | Fruits | - | ~80 | [8] |

| Verbena officinalis | Italy | Herb | - | 45.5 | [10] |

| Verbena officinalis | Algeria | Dried Herb | - | >14 | [17] |

Experimental Protocols

Extraction of Essential Oil

a) Hydrodistillation (Clevenger-type apparatus)

This is a common method for extracting essential oils from plant material.

-

Apparatus: Clevenger-type apparatus, round-bottom flask, heating mantle.

-

Procedure:

-

Weigh a specific amount of fresh or dried plant material (e.g., 100 g of Litsea cubeba fruits or Cymbopogon leaves).[9]

-

Place the plant material into a round-bottom flask and add distilled water (e.g., 300 mL).[9]

-

Connect the flask to the Clevenger apparatus and condenser.

-

Heat the flask using a heating mantle to boil the water. The steam will rupture the plant's oil glands, releasing the essential oil.

-

The mixture of steam and oil vapor travels into the condenser, where it cools and liquefies.

-

The essential oil, being less dense than water, will float on top of the hydrosol in the collection tube of the Clevenger apparatus.

-

Continue the distillation for a set period (e.g., 3 hours).[10]

-

After distillation, collect the oil and dry it over anhydrous sodium sulfate. Store at 4°C in a sealed vial.[9][18]

-

b) Steam Distillation

This method is suitable for larger quantities and prevents the direct boiling of plant material.

-

Apparatus: Steam generator, distillation still, condenser, separator.

-

Procedure:

-

Place the plant material in the distillation still on a perforated grid.

-

Introduce steam from an external generator into the bottom of the still.

-

The steam passes through the plant material, causing the essential oils to vaporize.

-

The steam-oil mixture is then passed through a condenser.

-

The resulting liquid is collected in a separator, where the oil is separated from the water.

-

The collected oil is then dried and stored as described for hydrodistillation.[19]

-

c) Solvent-Free Microwave Extraction (SFME)

A more modern and rapid technique that reduces extraction time and energy consumption.

-

Apparatus: Microwave oven modified for extraction.

-

Procedure:

-

Place fresh plant material (e.g., 100 g) into the microwave reactor without adding any water or solvent.

-

Set the microwave power (e.g., 450 W) and extraction time (e.g., 20 minutes).[9]

-

Microwave irradiation heats the in-situ water within the plant material, causing cells to rupture and release the essential oil.

-

The oil is evaporated and then condensed and collected outside the microwave cavity.[9]

-

Quantification of this compound

a) Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and powerful technique for both identifying and quantifying the components of an essential oil.[20]

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer.

-

Column: A capillary column such as HP-5 (5% Phenyl Methyl Siloxane) is typically used.[8]

-

Carrier Gas: Helium is commonly used as the carrier gas.[20]

-

Procedure:

-

Sample Preparation: Dilute the essential oil in a suitable solvent (e.g., hexane (B92381) or ethanol).

-

Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC inlet.

-

Separation: The components are separated based on their boiling points and polarity as they pass through the column. A temperature program is used to elute all components (e.g., initial temperature of 60°C, ramped to 240°C).

-

Detection and Identification: As components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint that can be compared to a library (e.g., NIST) for identification.[21] The two isomers, neral and geranial, will appear as distinct peaks.

-

Quantification: The area under each peak is proportional to the concentration of that component. Quantification can be performed using an external or internal standard method. For this compound, the sum of the peak areas for neral and geranial is used to determine the total this compound content.[21]

-

b) Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is an alternative method for quantifying this compound.[22]

-

Instrumentation: HPLC system with a PDA detector.

-

Column: A C18 column (e.g., 250×4.6mm, 5µ) is suitable.[22]

-

Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water (e.g., 70:30) can be used.[22]

-

Procedure:

-

Sample Preparation: Prepare a standard stock solution of this compound and dilute the essential oil in the mobile phase.

-

Analysis: Inject the sample into the HPLC system. The components are separated on the C18 column.

-

Detection: Monitor the eluent at a specific wavelength (e.g., 233 nm) using a PDA detector.[22]

-

Quantification: Create a calibration curve using standard solutions of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

-

Medicinal Properties and Signaling Pathways

This compound exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.[2][23] Its mechanisms of action often involve the modulation of key cellular signaling pathways.

Anti-inflammatory Activity:

This compound's anti-inflammatory effects are largely attributed to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[23][24] NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes, including cytokines and cyclooxygenase-2 (COX-2).[23] this compound has been shown to suppress the activation of NF-κB, thereby reducing the production of inflammatory mediators.[23] Additionally, this compound can activate Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPAR-α and PPAR-γ, which also play a role in downregulating inflammatory responses.[23][24]

Anticancer Activity:

This compound has demonstrated pro-apoptotic and anti-proliferative effects in various cancer cell lines.[23] It can interfere with signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/AKT and ERK1/2 pathways. By decreasing the expression of key proteins in these pathways, this compound can inhibit cell growth.[2] Furthermore, it has been shown to increase the expression of the tumor suppressor protein p53 and induce apoptosis through the activation of caspases.[2]

Caption: Anti-inflammatory signaling pathway of this compound.

Experimental Workflow Visualization

The process from plant material to quantified chemical compound follows a structured workflow. This involves extraction, separation, and analysis, each with critical steps to ensure accuracy and reproducibility.

Caption: Workflow for this compound extraction and quantification.

References

- 1. adssc.org [adssc.org]

- 2. Mechanisms and Applications of this compound’s Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caringsunshine.com [caringsunshine.com]

- 4. mdpi.com [mdpi.com]

- 5. Phytochemical Composition and Pharmacological Potential of Lemongrass (Cymbopogon) and Impact on Gut Microbiota [mdpi.com]

- 6. This compound [manekancor.com]

- 7. Ethnopharmacology, chemical composition and functions of Cymbopogon citratus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemistry of the Main Component of Essential Oil of Litsea cubeba and Its Derivatives [scirp.org]

- 9. Solvent-Free Microwave Extraction of Essential Oils from Litsea cubeba (Lour.) Pers. at Different Harvesting Times and Their Skin-Whitening Cosmetic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. preprints.org [preprints.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Chemical Composition and Antioxidant Properties of Common and Lemon Verbena - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. thieme-connect.com [thieme-connect.com]

- 18. Essential Oil Composition Analysis of Cymbopogon Species from Eastern Nepal by GC-MS and Chiral GC-MS, and Antimicrobial Activity of Some Major Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. CN101845364A - Method for extracting this compound from fruit of cubeb litsea tree - Google Patents [patents.google.com]

- 20. stm.bookpi.org [stm.bookpi.org]

- 21. researchgate.net [researchgate.net]

- 22. Development and validation of reverse phase high performance liquid chromatography for this compound analysis from essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

The Biosynthesis of Citral: A Technical Guide to the Pathway from Geranyl Pyrophosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citral, a key acyclic monoterpene aldehyde, is a critical component in the flavor, fragrance, and pharmaceutical industries, prized for its distinct lemon scent. It is a mixture of two geometric isomers, geranial (trans-citral or this compound A) and neral (B7780846) (cis-citral or this compound B).[1] Understanding the biosynthetic pathway of this compound is paramount for metabolic engineering efforts aimed at enhancing its production in both natural plant systems and heterologous microbial hosts. This technical guide provides an in-depth overview of the core biosynthetic pathway from the precursor geranyl pyrophosphate (GPP), detailing the key enzymatic steps, quantitative data, and relevant experimental protocols.

The Core Biosynthetic Pathway from Geranyl Pyrophosphate

The biosynthesis of this compound from GPP is a two-step enzymatic process, primarily involving the conversion of GPP to the alcohol intermediate, geraniol (B1671447), followed by its oxidation to the aldehyde, this compound. This pathway can occur in different cellular compartments, including the cytosol and plastids, utilizing precursors from both the mevalonate (B85504) (MVA) and the methylerythritol 4-phosphate (MEP) pathways.[2]

Step 1: Formation of Geraniol from Geranyl Pyrophosphate

The initial and rate-limiting step is the conversion of the C10 isoprenoid precursor, geranyl pyrophosphate (GPP), to geraniol. This is predominantly catalyzed by the enzyme Geraniol Synthase (GES) , a member of the terpene synthase (TPS) family.[3]

-

Reaction: Geranyl Pyrophosphate + H₂O → Geraniol + Diphosphate

-

Enzyme: Geraniol Synthase (GES) (EC 3.1.7.11)[4]

-

Mechanism: The reaction proceeds through an ionization-dependent mechanism involving the formation of a carbocation intermediate, followed by the addition of a hydroxyl group from water.[3][5] Experiments using ¹⁸O-labeled water have confirmed the incorporation of the oxygen atom into the geraniol product, distinguishing this from a simple phosphatase activity.[3][5]

An alternative, non-canonical pathway for geraniol biosynthesis has been identified in some species, such as rose. This pathway involves the conversion of GPP to geranyl monophosphate (GP) by a Nudix hydrolase, which is then hydrolyzed to geraniol by a phosphatase.

Step 2: Oxidation of Geraniol to this compound

The final step in the pathway is the oxidation of geraniol to produce the isomeric mixture of geranial and neral that constitutes this compound. This conversion is catalyzed by NAD(P)⁺-dependent Geraniol Dehydrogenases (GeDH) , which belong to the broader class of alcohol dehydrogenases (ADHs) or aldo-keto reductases (AKRs).[2][6][7]

-

Reaction: Geraniol + NAD(P)⁺ ⇌ Geranial + NAD(P)H + H⁺

-

Enzyme: Geraniol Dehydrogenase (GeDH) (EC 1.1.1.183)[8]

-

Isomer Formation: GeDH primarily oxidizes geraniol to its corresponding aldehyde, geranial (trans-citral).[7] The formation of neral (cis-citral) can occur through the isomerization of geranial.[5] Some dehydrogenases are also capable of oxidizing nerol (B1678202) (the cis-isomer of geraniol) to neral, though geraniol is the more common precursor.

The overall pathway is a cascade that efficiently converts the universal monoterpene precursor GPP into the valuable aldehyde, this compound.

Quantitative Data

The kinetic properties of the key enzymes in the this compound biosynthesis pathway have been characterized in several organisms. This data is crucial for understanding the efficiency and regulation of the pathway and for its reconstruction in heterologous systems.

| Enzyme | Organism | Substrate | Kₘ (µM) | kcat (s⁻¹) | Optimal pH | Optimal Temp. (°C) | Cofactor | Reference(s) |

| Geraniol Synthase (GES) | Ocimum basilicum (Sweet Basil) | Geranyl Diphosphate | 21 | 0.8 | 8.5 | 32 | Mn²⁺ | [4][5] |

| Geraniol Dehydrogenase (GeDH) | Castellaniella defragrans | Geraniol | ~5 | N/A | N/A | N/A | NAD⁺ | [6][9] |

| Geraniol Dehydrogenase (GeDH) | Carpoglyphus lactis | Geraniol | 51.0 | N/A | 9.0 | 25 | NAD⁺ | [7] |

| Geraniol Dehydrogenase (GeDH) | Carpoglyphus lactis | NAD⁺ | 59.5 | N/A | 9.0 | 25 | - | [7] |

N/A: Data not available in the cited literature.

Experimental Protocols

Geraniol Synthase (GES) Enzyme Assay

This protocol is for determining the activity of Geraniol Synthase by quantifying the geraniol produced from GPP.

a. Reagents and Buffers:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.5), 10 mM MgCl₂, 1 mM MnCl₂, 5 mM DTT.

-

Substrate: Geranyl pyrophosphate (GPP), 1 mM stock in 10% methanol.

-

Enzyme: Purified GES or crude protein extract.

-

Stop Solution/Extraction Solvent: Pentane (B18724) or Hexane.

-

Internal Standard: Nonalactone or other suitable standard for GC-MS.

b. Protocol:

-

Prepare the reaction mixture in a glass vial by combining 450 µL of Assay Buffer with the desired amount of enzyme solution.

-

Pre-incubate the mixture at 32°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of 1 mM GPP substrate solution (final concentration 100 µM).

-

Incubate the reaction at 32°C for 30-60 minutes.

-

Stop the reaction by adding 500 µL of pentane (containing the internal standard).

-

Vortex vigorously for 30 seconds to extract the geraniol into the organic phase.

-

Centrifuge at 3,000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper organic layer to a new vial for analysis.

-

Analyze the sample by Gas Chromatography-Mass Spectrometry (GC-MS).[3][5]

Geraniol Dehydrogenase (GeDH) Enzyme Assay

This protocol describes a spectrophotometric assay to measure GeDH activity by monitoring the production of NAD(P)H.

a. Reagents and Buffers:

-

Assay Buffer: 100 mM Glycine-NaOH (pH 9.0).

-

Substrate: Geraniol, 100 mM stock in DMSO.

-

Cofactor: 10 mM NAD⁺ or NADP⁺ stock in water.

-

Enzyme: Purified GeDH or crude protein extract.

b. Protocol:

-

In a 1 mL quartz cuvette, add 900 µL of Assay Buffer, 50 µL of NAD⁺/NADP⁺ solution (final concentration 0.5 mM), and 20 µL of Geraniol stock (final concentration 2 mM).

-

Mix by inversion and place the cuvette in a spectrophotometer set to 340 nm.

-

Equilibrate to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding 30 µL of the enzyme solution.

-

Immediately start monitoring the increase in absorbance at 340 nm for 3-5 minutes.

-

Calculate the enzyme activity using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).[7]

GC-MS Analysis of this compound

This protocol outlines a general method for the identification and quantification of geranial and neral.

a. Instrumentation and Column:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

b. GC Conditions:

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL in split mode (e.g., 50:1).

-

Oven Temperature Program: Initial temperature of 50°C for 3 minutes, ramp up to 280°C at 8°C/min, and hold for 5 minutes.[10]

c. MS Conditions:

-

Ion Source Temperature: 230°C.

-

Ionization Energy: 70 eV.

-

Mass Scan Range: m/z 40-400.

d. Analysis:

-

Identify geranial and neral peaks by comparing their retention times and mass spectra with those of authenticated standards and mass spectral libraries (e.g., NIST).

-

Quantify the compounds by integrating the peak areas and comparing them to a standard curve generated with known concentrations of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Phylogenetically distant enzymes localized in cytosol and plastids drive this compound biosynthesis in lemongrass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. uniprot.org [uniprot.org]

- 5. Characterization of Geraniol Synthase from the Peltate Glands of Sweet Basil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Geraniol and geranial dehydrogenases induced in anaerobic monoterpene degradation by Castellaniella defragrans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Geraniol dehydrogenase, the key enzyme in biosynthesis of the alarm pheromone, from the astigmatid mite Carpoglyphus lactis (Acari: Carpoglyphidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. scitepress.org [scitepress.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Citral for Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citral, a naturally occurring acyclic monoterpene aldehyde, is a principal component of several essential oils, most notably from lemongrass, lemon myrtle, and Litsea cubeba.[1][2] It is a mixture of two geometric isomers, geranial (the trans or E-isomer) and neral (B7780846) (the cis or Z-isomer).[1][3] Renowned for its distinct lemon-like aroma, this compound is extensively utilized in the fragrance, flavor, and cosmetic industries.[4][5] Beyond its sensory attributes, this compound has garnered significant attention in the scientific community for its diverse biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties, making it a molecule of interest for pharmaceutical and drug development research.[3][4][6]

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its key signaling pathways relevant to its biological effects.

Physical Properties of this compound

This compound is a pale yellow, oily liquid at room temperature with a strong, characteristic lemon scent.[1][4][5] Its physical properties are crucial for its handling, formulation, and application in various experimental and industrial settings. The following tables summarize the key physical properties of this compound and its individual isomers, geranial and neral.

Table 1: General Physical Properties of this compound (Isomeric Mixture)

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₆O | [1][7] |

| Molecular Weight | 152.23 g/mol | [7] |

| Appearance | Pale yellow to yellowish-green liquid | [1][4] |

| Odor | Strong lemon-like | [4][5] |

| Boiling Point | 228-229 °C | [2][7] |

| Melting Point | < -10 °C | [4] |

| Density | Approx. 0.889-0.900 g/cm³ | [1] |

| Refractive Index | 1.487-1.491 | [1] |

| Vapor Pressure | 0.22 mmHg (20 °C) | [8] |

| Solubility in Water | Insoluble | [1][4][5] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, mineral oil, propylene (B89431) glycol, glycerin | [1][4][5][7] |

Table 2: Physical Properties of this compound Isomers

| Property | Geranial (this compound A, trans-isomer) | Neral (this compound B, cis-isomer) | Reference(s) |

| Appearance | Colorless oily liquid | Colorless or light yellow liquid | [7] |

| Odor | Strong lemon aroma | Less intense, sweeter lemon aroma | [4][7] |

| Boiling Point | 229 °C | 120 °C | [7] |

| Density (at 20°C) | 0.8888 g/cm³ | 0.8869 g/cm³ | [7] |

Chemical Properties and Reactivity

This compound is a reactive molecule due to the presence of an aldehyde functional group and conjugated double bonds.[1][9] This reactivity is central to its biological activity and its applications as a precursor in chemical syntheses.

-

Isomerism: this compound naturally exists as a mixture of two geometric isomers: geranial (E-isomer) and neral (Z-isomer).[1] These isomers can be separated, for instance, by treatment with sodium bisulfite, with which the cis-isomer has minimal solubility while the trans-isomer has very large solubility.[10]

-

Oxidation and Reduction: The aldehyde group in this compound can be readily oxidized to form geranic acid or reduced to yield geraniol (B1671447) and nerol.[4][7] It is susceptible to oxidation in the air, which can lead to the formation of this compound oxides and cause the liquid to turn yellow.[1][7]

-

Condensation Reactions: As an aldehyde, this compound can undergo condensation reactions.[1]

-

Instability: this compound is unstable in the presence of strong acids and alkalis.[4][9] Its degradation is a known issue in the food and beverage industry, particularly in acidic environments, where it can undergo cyclization and oxidation reactions, leading to off-flavors.[4][11] Factors such as heat, oxygen, and light can accelerate its degradation.[12]

-

Synthesis of Other Compounds: this compound is a valuable precursor for the synthesis of other important molecules. It is used in the industrial synthesis of ionones and methylionones, which are important fragrance compounds.[7] Furthermore, it is a key starting material for the synthesis of vitamins A and E.[7]

Experimental Protocols

The following are detailed methodologies for key experiments to determine the physical and chemical properties of this compound.

Determination of Boiling Point (Micro Method)

This method is suitable for small sample volumes.

-

Apparatus: Thiele tube, mineral oil, thermometer (-10 to 250 °C), small test tube (e.g., 6 x 50 mm), capillary tube (sealed at one end), rubber band or wire for attachment.

-

Procedure:

-

Attach the small test tube containing a few drops of this compound to the thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.

-

Place a capillary tube, with the sealed end up, inside the test tube containing the this compound.

-

Place the thermometer and attached test tube assembly into the Thiele tube filled with mineral oil. The oil level should be above the side arm of the Thiele tube.

-

Gently heat the side arm of the Thiele tube with a microburner.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn into the capillary tube. Record this temperature.

-

Determination of Density

-

Apparatus: Pycnometer (specific gravity bottle), analytical balance, water bath.

-

Procedure:

-

Thoroughly clean and dry the pycnometer. Determine and record its mass (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20°C or 25°C) until it reaches thermal equilibrium.

-

Carefully dry the outside of the pycnometer and weigh it (m₂).

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with this compound, bring it to the same constant temperature in the water bath, dry the exterior, and weigh it (m₃).

-

Calculate the density of this compound using the following formula: Density of this compound = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the experimental temperature.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis for Isomer Quantification

This protocol provides a general framework for the analysis of this compound isomers.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., hexane (B92381) or ethanol) at a known concentration.

-

Prepare a series of dilutions from the stock solution to create a calibration curve.

-

For essential oil samples, dilute an accurately weighed amount of the oil in the chosen solvent.

-

-

GC-MS Conditions (Example):

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Oven Temperature Program: Start at a lower temperature (e.g., 60-70 °C) and ramp up to a higher temperature (e.g., 240-280 °C) at a controlled rate (e.g., 3-10 °C/min).

-

Injection Volume: 1 µL

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

-

Data Analysis:

-

Identify the peaks for neral and geranial based on their retention times and mass spectra by comparison with a reference standard or a spectral library (e.g., NIST).

-

Quantify the amount of each isomer by integrating the peak areas and using the calibration curve.

-

Signaling Pathways and Biological Activity

This compound exerts its biological effects through the modulation of various cellular signaling pathways. Understanding these mechanisms is critical for its development as a therapeutic agent.

Anti-inflammatory Activity via NF-κB and PPAR-γ Signaling

This compound has demonstrated potent anti-inflammatory properties. A key mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10][13] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. This compound can suppress the activation of NF-κB, thereby reducing the inflammatory response.[13]

Additionally, this compound has been shown to activate peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ.[2] PPAR-γ activation has anti-inflammatory effects, in part by antagonizing the activity of NF-κB.

Caption: this compound's anti-inflammatory mechanism via PPAR-γ activation and NF-κB inhibition.

Anticancer Activity through Induction of Reactive Oxygen Species (ROS)

In the context of cancer, this compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines. One of the primary mechanisms is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[14] Elevated levels of ROS can damage cellular components, including DNA, proteins, and lipids, leading to cell death. In some cancer cells, this ROS-mediated damage can activate the p53 tumor suppressor pathway, further promoting apoptosis.

Caption: this compound-induced apoptosis in cancer cells through ROS generation.

Conclusion

This compound is a multifaceted molecule with well-defined physical and chemical properties that are fundamental to its application in research and industry. Its chemical reactivity, particularly the presence of an aldehyde group and double bonds, underpins its biological activities and its utility as a synthetic precursor. For researchers in drug development, the ability of this compound to modulate key signaling pathways such as NF-κB and PPAR-γ, and to induce ROS-mediated apoptosis, presents exciting opportunities for the development of new therapeutic agents. The experimental protocols provided in this guide offer a practical framework for the accurate characterization of this compound, ensuring reliable and reproducible research outcomes. As research into natural products continues to expand, a thorough understanding of the properties of compounds like this compound is paramount for unlocking their full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a component of lemongrass oil, activates PPARα and γ and suppresses COX-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. homepages.gac.edu [homepages.gac.edu]

- 4. EXPERIMENT 11: VAPOUR PRESSURE – PROCTECH 2CE3 Lab Manual [ecampusontario.pressbooks.pub]

- 5. copland.udel.edu [copland.udel.edu]

- 6. How to make an NMR sample [chem.ch.huji.ac.il]

- 7. store.astm.org [store.astm.org]

- 8. mdpi.com [mdpi.com]

- 9. bellevuecollege.edu [bellevuecollege.edu]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemconnections.org [chemconnections.org]

- 13. Inhibitory effect of this compound on NO production by suppression of iNOS expression and NF-kappa B activation in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Modulation of oxidative stress and subsequent induction of apoptosis and endoplasmic reticulum stress allows this compound to decrease cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

The Antimicrobial Action of Citral: A Technical Deep Dive

For Immediate Release

This technical guide provides a comprehensive overview of the antimicrobial mechanism of action of citral, a key component of lemongrass oil. Intended for researchers, scientists, and professionals in drug development, this document synthesizes current scientific findings on how this compound inhibits microbial growth, detailing its effects on cellular structures and metabolic pathways. The information presented herein is supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.

Core Antimicrobial Mechanisms of this compound

This compound, a monoterpene aldehyde, exerts its antimicrobial effects through a multi-targeted approach, primarily disrupting the physical integrity and function of microbial cells. Its lipophilic nature facilitates its interaction with and penetration of microbial cell membranes, initiating a cascade of events that lead to cell death.

Disruption of Cell Membrane Integrity

The primary target of this compound is the microbial cell membrane. This compound's aldehyde group can form cross-links with amino groups in proteins within the cell wall and cytoplasm.[1] This interaction disrupts the membrane's structure and function, leading to several detrimental consequences:

-

Increased Permeability and Leakage: this compound induces significant damage to the cell wall and membrane, increasing its permeability.[1][2] This is evidenced by the leakage of intracellular components, most notably a decrease in intracellular ATP concentration.[1][3]

-

Alteration of Membrane Potential: Treatment with this compound leads to hyperpolarization of the cell membrane, indicating a disruption of the normal electrochemical gradient.[3]

-

Changes in Lipid Profile: Studies have shown that this compound can alter the fatty acid composition of bacterial cell membranes, for instance, by increasing the proportion of saturated fatty acids in Salmonella enteritidis.[1]

Inhibition of Cellular Processes

Beyond direct membrane damage, this compound interferes with critical cellular processes:

-

Enzyme Inhibition: this compound acts as a non-competitive inhibitor of enzymes such as glucosyltransferase, which is crucial for the production of glucans, a key component of the extracellular matrix in biofilms.[1] It has also been shown to inhibit the tricarboxylic acid (TCA) cycle in some fungi.[1][2]

-

Disruption of Energy Metabolism: The leakage of ATP and the inhibition of the TCA cycle collectively lead to a severe depletion of the cell's energy resources.[1][2]

-

Reduction of Intracellular pH: this compound treatment can cause a reduction in the cytoplasmic pH of bacteria, which can negatively impact various pH-dependent cellular processes, including DNA transcription and protein synthesis.[3]

Impact on Virulence and Gene Expression

This compound has been shown to modulate the expression of genes associated with virulence and survival:

-

Down-regulation of Virulence Factors: At sub-inhibitory concentrations, this compound can decrease the transcription of genes involved in the production of virulence factors like hemolysin and secretion systems in bacteria such as Vibrio parahaemolyticus.[1][2] In Staphylococcus aureus, it down-regulates the expression of genes encoding α-hemolysin and staphylococcal enterotoxins.[4]

-